Dual-Functional Reactivity: Halogen and Hydroxyl for Orthogonal Derivatization
7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one possesses both a bromine atom and a phenolic hydroxyl group, enabling orthogonal derivatization strategies. The bromine at the 7-position is a potent site for palladium-catalyzed cross-coupling reactions, while the 4-hydroxyl group can be independently alkylated, acylated, or glycosylated. This contrasts with non-brominated analogs like 4-hydroxy-1-indanone, which lack the cross-coupling handle, and non-hydroxylated analogs like 7-bromo-1-indanone, which cannot undergo O-functionalization. This dual functionality is critical for constructing complex molecular architectures in a controlled, sequential manner .
| Evidence Dimension | Presence of orthogonal reactive handles |
|---|---|
| Target Compound Data | Br at C7; OH at C4; Ketone at C1 |
| Comparator Or Baseline | 4-Hydroxy-1-indanone (no Br); 7-Bromo-1-indanone (no OH) |
| Quantified Difference | Qualitative: Possesses 2 orthogonal reactive sites vs. 1 in comparators |
| Conditions | Functional group analysis based on molecular structure |
Why This Matters
This dual reactivity enables a wider range of synthetic transformations and access to a broader chemical space from a single building block, increasing synthetic efficiency and reducing the number of required intermediates.
